N-Formyl-Met-Leu-Phe benzylamide

Catalog No.
S14383626
CAS No.
M.F
C28H38N4O4S
M. Wt
526.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formyl-Met-Leu-Phe benzylamide

Product Name

N-Formyl-Met-Leu-Phe benzylamide

IUPAC Name

(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide

Molecular Formula

C28H38N4O4S

Molecular Weight

526.7 g/mol

InChI

InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1

InChI Key

SYWWPBYRTBWRKE-SDHOMARFSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O

N-Formyl-Met-Leu-Phe benzylamide is a synthetic peptide derivative characterized by its complex structure and biological activities. Its chemical formula is C28H38N4O4SC_{28}H_{38}N_{4}O_{4}S, with a molecular weight of approximately 526.69 g/mol. The compound features a formyl group, methionine, leucine, and phenylalanine residues, making it a member of the formyl peptide family, which are known for their role in immune responses and cell signaling .

Typical of peptide derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the release of free amino acids.
  • Acylation: The amine groups can undergo acylation reactions, modifying the compound’s structure and potentially altering its biological activity.
  • Oxidation: The sulfur atom in the methionine residue can be oxidized, affecting the stability and reactivity of the compound .

This compound exhibits significant biological activities, particularly in immunology. It acts as a potent chemoattractant for neutrophils, playing a crucial role in the immune response by directing these cells to sites of inflammation or infection. Studies have shown that N-Formyl-Met-Leu-Phe benzylamide binds to specific receptors on neutrophils, triggering intracellular signaling pathways that lead to chemotaxis . Additionally, it has been explored for its potential therapeutic applications in modulating immune responses.

N-Formyl-Met-Leu-Phe benzylamide can be synthesized through several methods:

  • Solid-phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, followed by deprotection and coupling steps until the desired peptide is formed.
  • Solution-phase Synthesis: Involves synthesizing the peptide in solution with careful control of reaction conditions to ensure high yield and purity.
  • Chemical Modification: Existing peptides can be modified chemically to introduce the formyl group and benzylamide moiety .

The primary applications of N-Formyl-Met-Leu-Phe benzylamide include:

  • Research Tool: Used extensively in studies related to neutrophil chemotaxis and immune response mechanisms.
  • Therapeutic Potential: Investigated for its ability to modulate immune responses in various diseases, including infections and inflammatory conditions.
  • Biochemical Assays: Employed in assays to measure neutrophil activity and response to chemotactic agents .

Interaction studies have demonstrated that N-Formyl-Met-Leu-Phe benzylamide interacts specifically with formyl peptide receptors on neutrophils. This interaction initiates a cascade of intracellular signaling events that enhance cellular migration towards sites of infection or inflammation. The potency and specificity of these interactions make it an important compound for understanding immune cell behavior and developing potential therapeutic agents targeting inflammatory diseases .

Several compounds share structural similarities with N-Formyl-Met-Leu-Phe benzylamide, including:

  • N-Formyl-Met-Leu-Phe p-Fluorobenzylamide:
    • Molecular Formula: C28H37FN4O4SC_{28}H_{37}FN_{4}O_{4}S
    • Notable for its fluorinated aromatic ring which may enhance binding affinity to receptors.
  • N-Formyl-Met-Leu-Phe:
    • A simpler analog without the benzylamide modification.
    • Primarily studied for its role as a natural chemoattractant.
  • N-Acetyl-Met-Leu-Phe:
    • Contains an acetyl group instead of a formyl group.
    • Used in studies focusing on peptide stability and receptor interactions.

Comparison Table

Compound NameMolecular FormulaUnique Features
N-Formyl-Met-Leu-Phe benzylamideC28H38N4O4SC_{28}H_{38}N_{4}O_{4}SBenzylamide modification enhances activity
N-Formyl-Met-Leu-Phe p-FluorobenzylamideC28H37FN4O4SC_{28}H_{37}FN_{4}O_{4}SFluorinated ring may improve receptor binding
N-Formyl-Met-Leu-PheC27H37N4O3C_{27}H_{37}N_{4}O_{3}Natural chemoattractant without modifications
N-Acetyl-Met-Leu-PheC27H37N4O2C_{27}H_{37}N_{4}O_{2}Acetate group alters stability and interaction

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

526.26137688 g/mol

Monoisotopic Mass

526.26137688 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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